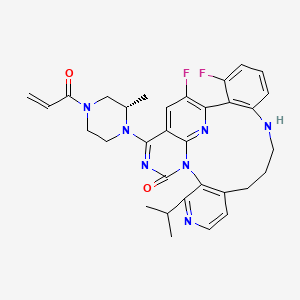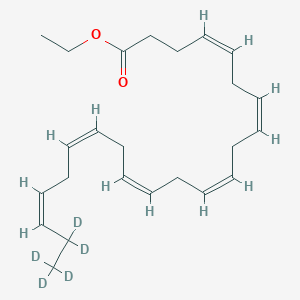
Anticancer agent 133
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 133 involves the preparation of rhodium (III)-picolinamide complexes. The reaction typically involves the coordination of rhodium (III) with picolinamide ligands under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol, at reflux temperature to ensure complete complexation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 133 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified chemical structures and potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 133 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying coordination chemistry and ligand interactions.
Biology: Investigated for its effects on cellular processes such as apoptosis, autophagy, and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer due to its cytotoxic and antimetastatic properties.
Industry: Utilized in the development of new anticancer drugs and formulations
Wirkmechanismus
Anticancer agent 133 exerts its effects through multiple mechanisms:
Induction of Apoptosis: The compound induces programmed cell death by activating caspases and other apoptotic pathways.
Autophagy: It promotes autophagy, a process where cells degrade and recycle their components.
Inhibition of Metastasis: The compound inhibits cell metastasis by suppressing epidermal growth factor receptor expression mediated by focal adhesion kinase-regulated integrin β1
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A platinum-based anticancer drug with similar cytotoxic properties but different mechanisms of action.
Carboplatin: Another platinum-based drug with a similar structure to cisplatin but with reduced side effects.
Oxaliplatin: A third-generation platinum drug with improved efficacy against certain types of cancer
Uniqueness
Anticancer agent 133 is unique due to its rhodium (III)-picolinamide complex structure, which provides distinct chemical and biological properties compared to platinum-based drugs. Its ability to induce both apoptosis and autophagy, along with its antimetastatic effects, makes it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C24H19Cl3N5ORh |
|---|---|
Molekulargewicht |
602.7 g/mol |
IUPAC-Name |
acetonitrile;[3-chloro-6-(3-methyl-5-phenylpyrazol-1-yl)pyridine-2-carbonyl]-phenylazanide;dichlororhodium(1+) |
InChI |
InChI=1S/C22H17ClN4O.C2H3N.2ClH.Rh/c1-15-14-19(16-8-4-2-5-9-16)27(26-15)20-13-12-18(23)21(25-20)22(28)24-17-10-6-3-7-11-17;1-2-3;;;/h2-14H,1H3,(H,24,28);1H3;2*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
QYLZDQTYVGUGAZ-UHFFFAOYSA-K |
Kanonische SMILES |
CC#N.CC1=NN(C(=C1)C2=CC=CC=C2)C3=NC(=C(C=C3)Cl)C(=O)[N-]C4=CC=CC=C4.Cl[Rh+]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)







![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)



